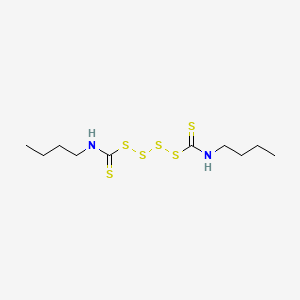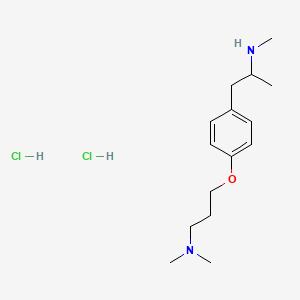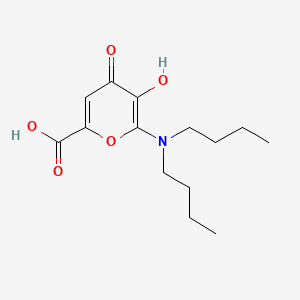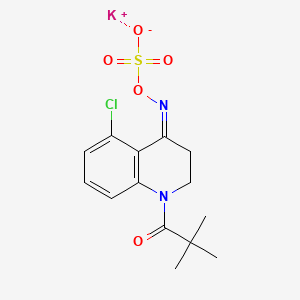
1,4-Tetrasulfanedicarbothioamide, N,N'-dibutyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- is a chemical compound with the molecular formula C10H20N2S6 and a molecular weight of 360.669 g/mol This compound is characterized by its unique structure, which includes multiple sulfur atoms and thioamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- typically involves the reaction of dibutylamine with carbon disulfide and sulfur. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial production process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound .
化学反应分析
Types of Reactions
1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms and thioamide groups in the compound .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions often result in the formation of new thioamide derivatives .
科学研究应用
作用机制
The mechanism of action of 1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- involves its interaction with molecular targets such as proteins and enzymes. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation .
相似化合物的比较
Similar Compounds
1,4-Tetrasulfanedicarbothioamide, N,N’-dimethyl-: Similar in structure but with methyl groups instead of butyl groups.
1,4-Tetrasulfanedicarbothioamide, N,N’-diethyl-: Contains ethyl groups instead of butyl groups.
1,4-Tetrasulfanedicarbothioamide, N,N’-dipropyl-: Features propyl groups instead of butyl groups.
Uniqueness
1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- is unique due to its specific butyl substituents, which can influence its chemical reactivity and physical properties. The presence of butyl groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its methyl, ethyl, and propyl analogs .
属性
CAS 编号 |
5439-67-8 |
|---|---|
分子式 |
C10H20N2S6 |
分子量 |
360.7 g/mol |
IUPAC 名称 |
(butylcarbamothioyltrisulfanyl) N-butylcarbamodithioate |
InChI |
InChI=1S/C10H20N2S6/c1-3-5-7-11-9(13)15-17-18-16-10(14)12-8-6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
InChI 键 |
LHUXQJFRIYLMHY-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=S)SSSSC(=S)NCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















